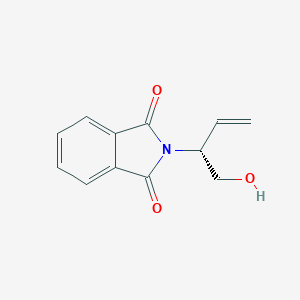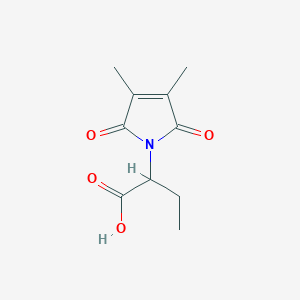
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, also known as DDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DDB is a pyrrolidine-2,5-dione derivative, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Scientific Research Applications
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been extensively studied for its potential applications in various fields such as diabetes, cancer, and inflammation. DPP-4 inhibitors, including 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, have been shown to improve glucose metabolism and insulin sensitivity, making them potential candidates for the treatment of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Mechanism Of Action
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is a potent inhibitor of DPP-4, an enzyme that plays a critical role in glucose metabolism and insulin secretion. By inhibiting DPP-4, 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway.
Biochemical And Physiological Effects
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in lab experiments is its high potency and specificity for DPP-4 inhibition. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to have low toxicity and good bioavailability. However, one of the limitations of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid. One direction is to further investigate the potential applications of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in the treatment of diabetes, cancer, and inflammation. Another direction is to explore the use of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid and its potential side effects.
Synthesis Methods
The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid involves the reaction of pyrrolidine-2,5-dione with butyl acrylate in the presence of a base catalyst. This reaction results in the formation of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid as a white solid with a high yield. The purity of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
183149-83-9 |
|---|---|
Product Name |
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15) |
InChI Key |
VCBWBWAKTQSBCA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
synonyms |
1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)
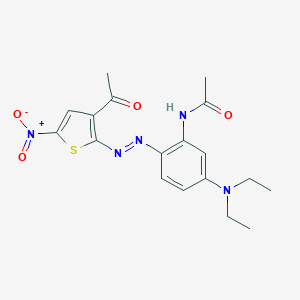
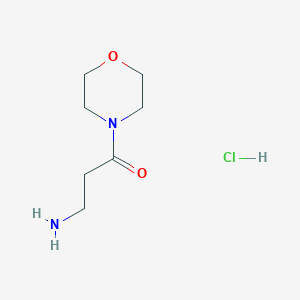
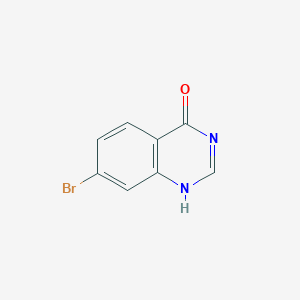
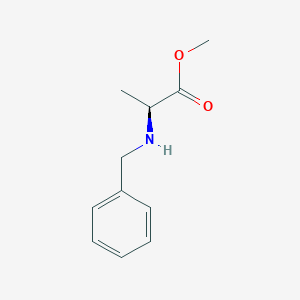
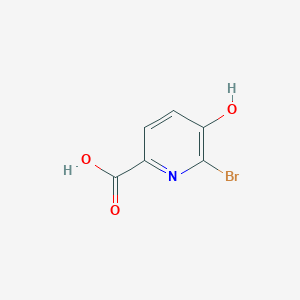
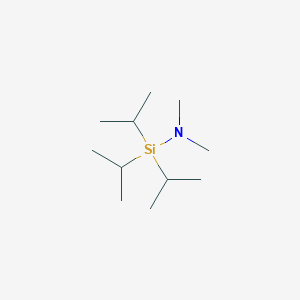

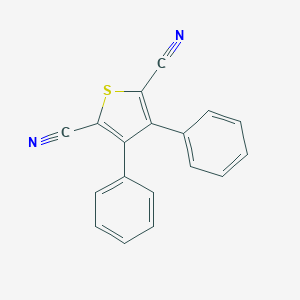
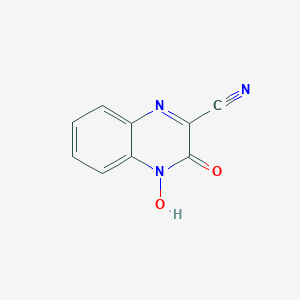

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
